molecular formula C20H32ClNO B3416077 Trihexyphenidyl hydrochloride CAS No. 58947-95-8

Trihexyphenidyl hydrochloride

Cat. No. B3416077
CAS RN: 58947-95-8
M. Wt: 337.9 g/mol
InChI Key: QDWJJTJNXAKQKD-UHFFFAOYSA-N
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Description

Trihexyphenidyl hydrochloride is an antipsychotic drug used alone or together with other medicines (e.g., levodopa) to treat Parkinson’s disease . By improving muscle control and reducing stiffness, this medicine allows more normal movements of the body as the disease symptoms are reduced .


Synthesis Analysis

A reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the simultaneous estimation of Trihexyphenidyl HCl and other compounds in their Combined Dosage Form . The separation was attained by Column LC-2010 AT C18 (250mm x 4.6 mm x 5 μm) and Buffer (pH 3.5): Acetonitrile: TEA (80:20:0.1 v/v/v) as the mobile phase, at a flow rate of 1 ml/min .


Molecular Structure Analysis

The molecular formula of Trihexyphenidyl hydrochloride is C20H32ClNO . Its average mass is 337.927 Da and its monoisotopic mass is 337.217255 Da .


Chemical Reactions Analysis

Trihexyphenidyl hydrochloride has been analyzed using a stability indicating HPLC method for simultaneous quantification with other compounds from combined tablet formulation . The method is based on reverse-phase using C-18 (250x4.6) mm, 5 μm particle size column .


Physical And Chemical Properties Analysis

Trihexyphenidyl hydrochloride is a white or almost white, crystalline powder . It is slightly soluble in water, sparingly soluble in alcohol and in methylene chloride . It melts at about 250 °C, with decomposition . The acid dissociation constant of Trihexyphenidyl hydrochloride is pKa = 8.7 and its partition coefficient in octanol/water system is log P = 4.5 .

Scientific Research Applications

Treatment of Parkinsonism

Trihexyphenidyl Hydrochloride is indicated as an adjunct in the treatment of all forms of parkinsonism (postencephalitic, arteriosclerotic, and idiopathic). It is often useful as adjuvant therapy when treating these forms of parkinsonism with levodopa .

Analytical Method Development

Trihexyphenidyl Hydrochloride has been used in the development of analytical methods for its estimation and quantification in pharmaceutical formulations. This includes the development of a RP-HPLC method for simultaneous estimation of Chlordiazepoxide, Trihexyphenidyl HCl, and Trifluoperazine HCl in their combined dosage form .

Permeability and Transport Mechanism Study

A study was conducted to investigate the permeability characteristics and transport mechanism of Trihexyphenidyl Hydrochloride in D-hanks with the Caco-2 cells model. The results showed that Trihexyphenidyl Hydrochloride is a highly permeable drug and the transport mechanism is mainly via passive diffusion .

Quality Control Testing

Trihexyphenidyl Hydrochloride is used in quality control testing, including pharma release testing and pharma method development for qualitative and quantitative analyses .

Development of Various Analytical Methods

The therapeutic importance of Trihexyphenidyl Hydrochloride has led to the development of several analytical methods for its determination and quantification, both in pharmaceutical formulations and biological fluids. These methods include gas chromatography, reversed-phase high performance liquid chromatography, liquid chromatography coupled with mass spectrometry, spectrophotometry, radioimmunoassay, capillary electrophoresis, gravimetry, and polarography .

Calibration Requirements

Trihexyphenidyl Hydrochloride is used in calibration requirements in several analytical applications .

Mechanism of Action

Target of Action

Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly found in the central nervous system, particularly in the cerebral cortex .

Mode of Action

Trihexyphenidyl hydrochloride exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter involved in transmitting signals in the brain . By blocking the muscarinic acetylcholine receptors, it reduces the activity of the parasympathetic nervous system . This results in a decrease in certain types of nerve signals and muscle activity .

Biochemical Pathways

Trihexyphenidyl hydrochloride’s antagonistic action on muscarinic acetylcholine receptors leads to an indirect enhancement of dopamine release in the striatum . This is particularly beneficial in conditions like Parkinson’s disease, where there is a deficiency of dopamine .

Pharmacokinetics

Trihexyphenidyl hydrochloride is rapidly and well absorbed from the gastrointestinal tract . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life is approximately 33 hours .

Result of Action

The primary result of Trihexyphenidyl hydrochloride’s action is the alleviation of symptoms associated with Parkinson’s disease and other movement disorders . It reduces the frequency and duration of oculogyric crises, dyskinetic movements, and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .

Action Environment

The action, efficacy, and stability of Trihexyphenidyl hydrochloride can be influenced by various environmental factors. For instance, the absorption rate can be affected by the presence of food in the stomach. Additionally, individual factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action and efficacy .

Safety and Hazards

Trihexyphenidyl hydrochloride is toxic if swallowed and can cause skin and eye irritation . It may also cause drowsiness or dizziness . It is advised to avoid becoming overheated or dehydrated during exercise and in hot weather as Trihexyphenidyl can decrease sweating and you may be more prone to heat stroke .

properties

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWJJTJNXAKQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-11-6 (Parent)
Record name Trihexyphenidyl hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID8045802
Record name Trihexyphenidyl hydrochloride
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Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Trihexyphenidyl hydrochloride

CAS RN

52-49-3
Record name (±)-Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride [USP:JAN]
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Record name Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride
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Record name TRIHEXYPHENIDYL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Trihexyphenidyl Hydrochloride?

A1: Trihexyphenidyl Hydrochloride is an anticholinergic drug that primarily acts as a muscarinic receptor antagonist. [] It competitively blocks the action of acetylcholine at these receptors, primarily in the central nervous system. []

Q2: How does this mechanism translate to its therapeutic effect in Parkinson's disease?

A2: Parkinson's disease is characterized by an imbalance between dopamine and acetylcholine in the basal ganglia. [] By blocking acetylcholine's effects, Trihexyphenidyl Hydrochloride helps restore this balance, alleviating symptoms like rigidity and tremor. [, ]

Q3: Can Trihexyphenidyl Hydrochloride completely cure Parkinson’s disease?

A3: No, Trihexyphenidyl Hydrochloride does not cure Parkinson's disease. It primarily addresses the symptoms associated with the disease, improving the quality of life for patients. []

Q4: What is the molecular formula and weight of Trihexyphenidyl Hydrochloride?

A4: While the provided research papers don't explicitly mention the molecular formula and weight, information from reputable drug databases identifies them as C20H31NO•HCl and 337.93 g/mol, respectively.

Q5: Are there any spectroscopic data available for Trihexyphenidyl Hydrochloride?

A6: The provided articles primarily focus on analytical methods like HPLC and UV spectrophotometry for Trihexyphenidyl Hydrochloride quantification. [, , , , , , , , ] Detailed spectroscopic data might be found in dedicated chemical databases or pharmacopoeias.

Q6: Do the research papers discuss material compatibility and stability of Trihexyphenidyl Hydrochloride?

A6: The provided research primarily focuses on pharmaceutical applications of Trihexyphenidyl Hydrochloride. Information regarding its compatibility and stability in various material contexts is not extensively discussed.

Q7: Is there any research on the catalytic properties and applications of Trihexyphenidyl Hydrochloride?

A7: The research papers focus on Trihexyphenidyl Hydrochloride's pharmacological properties and analytical techniques for its quantification. No catalytic properties or applications are discussed.

Q8: Is there any research on computational chemistry and modeling of Trihexyphenidyl Hydrochloride?

A9: The provided articles focus on analytical and experimental approaches to study Trihexyphenidyl Hydrochloride. Notably, the synthesis of its enantiomers using (S)-(-)-cyclohexyl-3-hydroxy-3-phenylpropanoic acid as a chiral synthon is described, indicating potential for computational analysis of its stereochemistry and activity. []

Q9: How is Trihexyphenidyl Hydrochloride formulated to improve its stability, solubility, or bioavailability?

A11: Research highlights the development of extended-release Trihexyphenidyl Hydrochloride tablets using excipients like Carbopol 971P to achieve desired release profiles. [] The study also explored different packaging materials to enhance the stability of these formulations. [] Another study focused on the development of fast-dissolving tablets using super-disintegrants like sodium starch glycolate and crospovidone for potentially improved bioavailability. [, ]

Q10: Do the research papers discuss SHE (Safety, Health, and Environment) regulations related to Trihexyphenidyl Hydrochloride?

A10: The provided research primarily focuses on analytical methods, pharmacological effects, and formulation aspects of Trihexyphenidyl Hydrochloride. SHE regulations, while crucial, are not explicitly discussed.

Q11: What is known about the pharmacokinetics (PK) of Trihexyphenidyl Hydrochloride?

A13: While detailed PK data isn't provided, research does indicate that Trihexyphenidyl Hydrochloride is metabolized in the liver and can potentially interact with other drugs metabolized by the same enzymes. [] One article focuses on developing an LC-MS method for quantifying Trihexyphenidyl Hydrochloride in human plasma, signifying efforts to understand its absorption, distribution, and elimination in vivo. []

Q12: What is the pharmacodynamic (PD) profile of Trihexyphenidyl Hydrochloride?

A14: The PD of Trihexyphenidyl Hydrochloride is characterized by its competitive antagonism of muscarinic receptors. [] This action leads to a reduction in cholinergic activity, contributing to its efficacy in managing Parkinsonian symptoms and drug-induced extrapyramidal side effects. [, ]

Q13: Are there any known mechanisms of resistance to Trihexyphenidyl Hydrochloride?

A13: The provided research does not delve into resistance mechanisms associated with Trihexyphenidyl Hydrochloride.

Q14: What are the known toxicological and safety concerns associated with Trihexyphenidyl Hydrochloride?

A17: Research mentions that Trihexyphenidyl Hydrochloride can induce various adverse effects, particularly anticholinergic side effects, which may include mental disturbances, particularly in elderly patients. [, , , , ] One study reports a case of sinus bradycardia associated with its use, highlighting the importance of careful administration. []

Q15: Are there specific strategies to improve the delivery and targeting of Trihexyphenidyl Hydrochloride?

A18: While the provided research doesn't delve into targeted drug delivery strategies for Trihexyphenidyl Hydrochloride, the development of extended-release and fast-dissolving tablet formulations suggests efforts to optimize its delivery and improve patient compliance. [, , ]

Q16: Are there any biomarkers associated with Trihexyphenidyl Hydrochloride efficacy or adverse effects?

A16: The provided research doesn't discuss specific biomarkers for Trihexyphenidyl Hydrochloride.

Q17: What analytical methods are commonly used to characterize and quantify Trihexyphenidyl Hydrochloride?

A17: Research highlights several analytical techniques for Trihexyphenidyl Hydrochloride analysis, including:

  • RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Widely used for simultaneous determination of Trihexyphenidyl Hydrochloride in combination with other drugs like Chlorpromazine Hydrochloride and Trifluoperazine Hydrochloride. [, , , , , , , ]
  • UV Spectrophotometry: Utilized for quantifying Trihexyphenidyl Hydrochloride in pharmaceutical formulations, offering a simpler and more accessible method. [, ]
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Employed for determining Trihexyphenidyl Hydrochloride in human plasma, providing a sensitive and specific method for pharmacokinetic studies. []
  • Electrochemiluminescence (ECL): Utilized to determine Trihexyphenidyl Hydrochloride, showcasing its high sensitivity and potential for application in pharmaceutical analysis. [, ]
  • Resonance Light Scattering (RLS): Demonstrated as a highly sensitive method for Trihexyphenidyl Hydrochloride determination based on its interaction with ammonium molybdate. []
  • Gas Liquid Chromatography (GLC): Described as a rapid, sensitive, and specific method for quantifying Trihexyphenidyl Hydrochloride in various pharmaceutical dosage forms. []

Q18: Is there any information on the environmental impact and degradation of Trihexyphenidyl Hydrochloride?

A18: The environmental impact of Trihexyphenidyl Hydrochloride is not a focus in the provided research. Further investigation is needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Q19: How are analytical methods for Trihexyphenidyl Hydrochloride validated?

A23: While not explicitly detailed for every method, research on RP-HPLC emphasizes validation parameters like linearity, accuracy, precision, limit of detection, limit of quantification, and robustness. [, , , , , , , ] These measures ensure the reliability and reproducibility of analytical data.

Q20: Are there specific quality control and assurance measures for Trihexyphenidyl Hydrochloride?

A24: Although not directly addressed, the rigorous development and validation of various analytical methods for Trihexyphenidyl Hydrochloride highlight its importance in quality control during manufacturing and formulation. [, , , , , , , , , ]

Q21: Does Trihexyphenidyl Hydrochloride elicit any immunological responses?

A21: The provided research doesn't contain information about the immunogenicity of Trihexyphenidyl Hydrochloride.

Q22: How does Trihexyphenidyl Hydrochloride interact with drug transporters?

A22: Research on Trihexyphenidyl Hydrochloride doesn't provide specific details about its interactions with drug transporters. Further investigation is needed to understand its potential for transporter-mediated drug interactions.

Q23: What about the biocompatibility and biodegradability of Trihexyphenidyl Hydrochloride?

A23: The provided research primarily focuses on pharmaceutical applications and analytical methods. Detailed analysis of Trihexyphenidyl Hydrochloride's biocompatibility and biodegradability requires further investigation.

Q24: Are there any alternatives or substitutes for Trihexyphenidyl Hydrochloride?

A29: While the research doesn't directly compare Trihexyphenidyl Hydrochloride with alternatives, it mentions other anticholinergic drugs, implying potential substitutes. [, ] Clinicians often consider factors like efficacy, side effects, and patient tolerance when choosing among these options.

Q25: What are the strategies for recycling and waste management related to Trihexyphenidyl Hydrochloride?

A25: The research primarily focuses on the pharmaceutical aspects of Trihexyphenidyl Hydrochloride. Information about its recycling and specific waste management practices is not provided.

Q26: What research infrastructure and resources are crucial for studying Trihexyphenidyl Hydrochloride?

A26: The research highlights the importance of:

  • Analytical Tools: Access to techniques like HPLC, LC-MS, UV spectrophotometry, and ECL is crucial for characterizing, quantifying, and monitoring Trihexyphenidyl Hydrochloride. [, , , , , , , , , , , ]
  • Pharmaceutical Expertise: Knowledge of formulation development, drug delivery systems, and stability testing is essential for optimizing its therapeutic use. [, , ]
  • Clinical Research Facilities: Well-designed clinical trials are necessary to evaluate its efficacy, safety, and potential for long-term effects. [, ]

Q27: What are some historical milestones in Trihexyphenidyl Hydrochloride research?

A32: The research mentions that Trihexyphenidyl Hydrochloride was among the first synthetic antispasmodic drugs developed for Parkinson’s disease management. [] This discovery marked a significant advancement in treating this debilitating neurological disorder.

Q28: Are there any cross-disciplinary applications or synergies in Trihexyphenidyl Hydrochloride research?

A33: The use of Trihexyphenidyl Hydrochloride in managing drug-induced extrapyramidal symptoms highlights a key synergy between neurology and psychiatry. [, , , , ] This overlap underscores the interconnectedness of various medical specialties and the importance of collaborative research.

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